U-74389G

Ischemia-reperfusion injury Hepatoprotection Lazaroid comparative efficacy

Researchers studying ischemia-reperfusion injury (IRI) or TBI require a validated, non-cytotoxic lipid peroxidation inhibitor. U-74389G is a 21-aminosteroid lazaroid that preserves mitochondrial respiration and reduces oxidative damage without confounding cytotoxicity (unlike U-83836E). • Validated in canine hepatic IRI (10 mg/kg IV, significant survival benefit) and rat TBI models (1 mg/kg IV + 3 mg/kg IP, mitochondrial preservation at 72 h). • ≥98% purity; rapid clearance (t1/2=0.10 h in rats) makes it ideal for drug delivery studies. • For research use only; standard international B2B shipping available.

Molecular Formula C37H50N6O2
Molecular Weight 610.8 g/mol
Cat. No. B1209883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameU-74389G
Synonyms21-(4-(2,6-di-1-pyrrolidinyl-4- pyrimidinyl)-1-piperazinyl)-pregna-1,4,9(11)-triene-3,20-dione monomethanesulfonate
desmethyl tirilazad
Pregna-1,4,9(11)-triene-3,20-dione, 21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-, monomethanesulfonate
trilazad mesylate
U 74389
U 74389F
U 74389G
U-74389
U-74389F
U-74389G
U74389F
Molecular FormulaC37H50N6O2
Molecular Weight610.8 g/mol
Structural Identifiers
SMILESCC12CC=C3C(C1CCC2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=CC83C
InChIInChI=1S/C37H50N6O2/c1-36-13-11-27(44)23-26(36)7-8-28-29-9-10-31(37(29,2)14-12-30(28)36)32(45)25-40-19-21-42(22-20-40)34-24-33(41-15-3-4-16-41)38-35(39-34)43-17-5-6-18-43/h11-13,23-24,28-29,31H,3-10,14-22,25H2,1-2H3/t28-,29-,31+,36-,37-/m0/s1
InChIKeyLBGLGTAQLROFTM-IVXSZDMTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

U-74389G Lazaroid: Research-Grade Antioxidant Overview


(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one, commonly known as U-74389G or PNU-74389G maleate, is a synthetic 21-aminosteroid belonging to the lazaroid class [1]. Lazaroids are characterized by their nonglucocorticoid, 21-amino-substituted steroid backbone that confers potent inhibition of iron-dependent lipid peroxidation without the hormonal side effects associated with corticosteroids [2]. This compound is widely employed in preclinical research as a free radical scavenger and antioxidant, with documented protective effects in models of ischemia-reperfusion injury, traumatic brain injury, spinal cord injury, and inflammatory conditions [3].

Why Lazaroid Substitution Compromises Experimental Reproducibility


Lazaroids represent a structurally diverse class of 21-aminosteroids, and despite sharing a core steroid backbone and pyrimidinyl-piperazinyl side chain, individual members exhibit significant, quantifiable differences in potency, selectivity, and pharmacokinetic behavior [1]. Substituting U-74389G with a close analog such as U-74006F (tirilazad mesylate), U-74500A, or U-83836E is not scientifically justifiable without specific validation, as these compounds differ in their 16α-substitution, salt form, and physicochemical properties [2]. As detailed in the evidence below, these structural variations translate into divergent IC50 values in lipid peroxidation assays, differential effects on mitochondrial function, and distinct antiproliferative and pharmacokinetic profiles, underscoring the necessity of procuring the exact, validated compound to ensure experimental fidelity [3].

Comparative Evidence: Lazaroid Differentiation


Ischemic Liver Injury: Survival and Enzyme Attenuation Comparison

In a direct head-to-head comparison using a 2-hour hepatic vascular exclusion model in dogs, U-74389G (10 mg/kg) demonstrated 100% animal survival (6/6) at two weeks post-reperfusion, equivalent to U-74006F (10 mg/kg) and U-74500A (10 mg/kg), all significantly improved over 30% survival in untreated controls. However, U-74389G exhibited an early, significant increase in liver enzymes after reperfusion, a transient elevation not observed to the same extent with U-74006F or U-74500A [1].

Ischemia-reperfusion injury Hepatoprotection Lazaroid comparative efficacy

Glioma Cell Cytotoxicity: Differential Antiproliferative Effects

A direct comparison on primary human glioblastoma multiforme cultures and the C6 rat glioma cell line revealed a stark difference in antiproliferative potency. U-83836E demonstrated clear cytotoxicity with IC50 values of 6.30-6.75 μM on primary cells and 45 μM on C6 glioma cells. In contrast, U-74389G exhibited negligible cytotoxicity, with an IC50 only calculable in one patient sample at 91 μM and showing no cytotoxic effect on the C6 glioma cell line [1].

Glioma Antiproliferative Lazaroid selectivity

Mitochondrial Function Recovery in Traumatic Brain Injury

In a rat model of severe controlled cortical impact traumatic brain injury (TBI), U-74389G (U74) was administered post-injury to assess its ability to protect mitochondrial function. A specific dosing regimen of 1 mg/kg IV (plus 3 mg/kg IP) significantly improved mitochondrial respiration rates for States II, III, V(II), and the respiratory control ratio (RCR) at 72 hours post-injury compared to vehicle-treated controls. Furthermore, this dose reduced levels of reactive aldehydes, indicators of lipid peroxidation-mediated oxidative damage [1].

Traumatic brain injury Mitochondrial function Neuroprotection

Pharmacokinetic Profile: Solution vs. Liposomal Formulations

A comparative pharmacokinetic study in rats demonstrated that U-74389G (LAZ) formulated as a simple solution yields a high Cmax (4.27 μg/ml) but a very short terminal half-life (0.10 hr) and rapid clearance (546 ml/hr). In stark contrast, encapsulation in conventional (LipoB) or pegylated (LipoG) liposomes significantly alters its PK profile, reducing Cmax (to 0.97 and 2.03 μg/ml, respectively) and clearance (380 and 216 ml/hr), while extending the half-life approximately 5-6 fold (to 0.64 and 0.52 hr) and increasing overall exposure (AUC) by 1.4 to 2.5-fold [1].

Pharmacokinetics Drug formulation Liposome

Structural Differentiation from Tirilazad

U-74389G is structurally defined as the 16-desmethyl analog of tirilazad mesylate (U-74006F), and it is commercially supplied as the maleate salt. This contrasts with U-74006F, which possesses a 16α-methyl group and is formulated as the methanesulfonate (mesylate) salt [1]. The absence of the 16α-methyl group in U-74389G and its different counterion can influence lipophilicity, solubility, and potentially, membrane interaction and in vivo distribution [2].

Chemical structure Lazaroid analog Structure-activity relationship

Core Application Scenarios Based on Validated Evidence


Ischemia-Reperfusion Injury with Hepatic Protection

Based on direct comparative data in a canine model of warm hepatic ischemia, U-74389G (10 mg/kg IV) is a validated tool for achieving significant survival benefit. This compound is appropriate for researchers requiring a potent lipid peroxidation inhibitor to investigate mechanisms of IRI in the liver, kidney, or heart. The documented transient elevation of liver enzymes post-reperfusion with U-74389G [1] should be noted and accounted for in the study design, as it may represent a distinct biological effect compared to other lazaroids like U-74006F or U-74500A.

Neuroprotection and Mitochondrial Function in TBI

For studies investigating secondary injury cascades in TBI, U-74389G offers a well-characterized, dose-specific protocol. The regimen of 1 mg/kg IV (followed by 3 mg/kg IP) has been shown to significantly preserve mitochondrial respiration and reduce oxidative damage markers in cortical tissue 72 hours post-injury [2]. This makes it an ideal chemical probe for experiments where the primary readout is mitochondrial function or oxidative stress following a contusion injury.

Cell Survival Mechanisms Without Cytotoxic Confounding

In vitro studies focused on oxidative stress, neuroprotection, or cell survival mechanisms in neuronal or other sensitive cell types should select U-74389G over analogs like U-83836E. The direct comparative data demonstrates that U-74389G is essentially non-cytotoxic in C6 glioma cells and shows low antiproliferative activity in primary cultures [3]. This allows for a cleaner interpretation of its antioxidant and membrane-protective effects without the confounding variable of direct cytotoxicity, which is a prominent feature of U-83836E [3].

Liposomal and Sustained-Release Formulation Development

The rapid clearance (t1/2 = 0.10 hr) of free U-74389G solution in rats necessitates advanced formulation for sustained in vivo exposure [4]. This makes U-74389G an excellent candidate for research in drug delivery, where the goal is to extend half-life or modify tissue distribution. The published pharmacokinetic benchmarks for liposomal formulations provide a clear reference point for developing novel delivery systems aimed at improving the drug's therapeutic window for applications like radioprotection or chronic inflammation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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